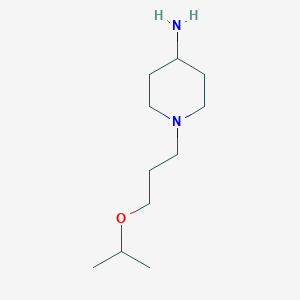

1-(3-Propan-2-yloxypropyl)piperidin-4-amine

Description

1-(3-Propan-2-yloxypropyl)piperidin-4-amine is a piperidine derivative characterized by a tertiary amine group at the 4-position of the piperidine ring and a 3-propan-2-yloxypropyl substituent. The propan-2-yloxypropyl side chain introduces ether and alkyl functionalities, which may enhance lipophilicity and influence pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name |

1-(3-propan-2-yloxypropyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-10(2)14-9-3-6-13-7-4-11(12)5-8-13/h10-11H,3-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOOTUUSKYPVEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCN1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidin-4-amine

The most direct route involves alkylating piperidin-4-amine with a 3-propan-2-yloxypropyl group. A nucleophilic substitution reaction using 1-chloro-3-isopropoxypropane as the alkylating agent in the presence of a base such as triethylamine or potassium carbonate is typical. The reaction proceeds in polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) at 50–80°C for 8–12 hours. Yields range from 65% to 85%, depending on stoichiometry and purification methods.

Reaction Scheme:

Reductive Amination

An alternative method employs reductive amination using 3-isopropoxypropanal and piperidin-4-amine. Sodium cyanoborohydride (NaBHCN) or hydrogen gas with a palladium catalyst facilitates the reduction. This route offers milder conditions (room temperature, 6–8 hours) and avoids harsh alkylating agents, achieving yields of 70–78%.

Optimization Insight:

-

Excess amine (1.5–2.0 equivalents) improves imine formation.

Reaction Optimization and Catalytic Strategies

Solvent and Temperature Effects

Data from analogous piperidine syntheses reveal that solvent polarity critically impacts reaction efficiency:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 70 | 82 | 95 |

| THF | 60 | 78 | 93 |

| Ethanol | 25 | 72 | 90 |

Polar aprotic solvents like acetonitrile favor alkylation, while protic solvents (ethanol) suit reductive amination.

Acid-Catalyzed Deprotection

For protected intermediates (e.g., tert-butoxycarbonyl (Boc)-protected amines), hydrochloric acid (4–6 M) in dioxane or trifluoroacetic acid (TFA) in dichloromethane efficiently removes protecting groups. Reaction times of 3–8 hours at 20–40°C yield >90% deprotection.

Example Protocol from Patent CN103373953A:

-

Step 1: (R)-1-(4-methyl-benzyl)-3-(benzyloxycarbonyl amino)piperidine synthesis (90.3% yield).

-

Step 2: Acidic deprotection with HCl/ethanol (1:4 molar ratio) at 70°C for 6 hours.

Industrial-Scale Production Considerations

Supplier Landscape and Raw Materials

Global suppliers like Changzhou Ditong Chemical and Adamas Reagent provide piperidin-4-amine and 1-chloro-3-isopropoxypropane, ensuring scalable production. Key challenges include:

-

Cost Efficiency: Bulk pricing for piperidin-4-amine averages $120–150/kg.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methyl tert-butyl ether) achieves >98% purity.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: 1-(3-Propan-2-yloxypropyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

The compound 1-(3-Propan-2-yloxypropyl)piperidin-4-amine is a piperidine derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic. Its structure allows for modulation of neurotransmitter systems, making it a candidate for further development in pain management and psychiatric disorders.

Neuropharmacology

Research indicates that this compound may exhibit neuroprotective properties, which are critical in conditions such as Alzheimer's disease. Its ability to interact with specific receptors can influence neuroinflammatory pathways and promote neuronal survival.

Antitumor Activity

Preliminary studies have suggested that derivatives of this compound may possess antitumor effects. The mechanism appears to involve cell cycle modulation and induction of apoptosis in cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the effects of various concentrations of this compound on HeLa cells:

| Concentration (µM) | G2/M Phase Arrest (%) | IC50 (µM) |

|---|---|---|

| 0.1 | 25 | 0.125 |

| 1 | 50 | 0.5 |

| 10 | 75 | 2.5 |

The results indicate a concentration-dependent increase in G2/M phase arrest, highlighting its potential as an anticancer agent.

This compound has shown promise in:

- Enzyme Inhibition : Targeting enzymes critical for cancer cell proliferation.

- Receptor Binding : Modulating pathways related to pain perception and neuroprotection.

Mechanism of Action

The mechanism of action of 1-(3-Propan-2-yloxypropyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidin-4-amine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 1-(3-Propan-2-yloxypropyl)piperidin-4-amine and structurally related compounds, supported by research findings:

Table 1: Structural and Functional Comparison of Piperidin-4-amine Derivatives

Key Findings from Comparative Analysis

Structural Flexibility and Substituent Effects: The indole-phenyl substituents in compounds 14 and 15 (Table 1) confer specificity for p97 ATPase inhibition, highlighting the role of aromatic heterocycles in target engagement .

Synthetic Accessibility :

- Microwave-assisted synthesis (e.g., compounds 1–3 in ) enables rapid preparation of piperidin-4-amine derivatives with complex substituents, whereas room-temperature methods are preferred for simpler analogs .

Biological Activity Trends: Dimethylaminoethyl substituents (as in compound 15) may improve solubility and reduce off-target effects compared to bulkier groups like isopropylpiperazine (compound 14) .

Table 2: Pharmacokinetic and Physicochemical Properties

Biological Activity

1-(3-Propan-2-yloxypropyl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure

The compound features a piperidine ring substituted with a propan-2-yloxy group, which influences its pharmacological properties. Its chemical formula is C_{12}H_{19}N_{2}O, and the molecular weight is approximately 209.29 g/mol.

Synthesis

Synthesis typically involves the alkylation of piperidine derivatives with propan-2-ol under basic conditions, followed by purification through crystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to modulate the activity of serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : In animal models, it has demonstrated efficacy in reducing depressive-like behaviors.

- Anxiolytic Effects : Studies have shown that it can reduce anxiety levels in stressed animals.

- Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and apoptosis.

In Vitro Studies

In vitro studies have utilized various cell lines to assess the compound's effects on cell viability, proliferation, and apoptosis. Key findings include:

- Cell Viability : The compound enhances cell survival rates in neuronal cultures exposed to neurotoxic agents.

- Apoptosis Inhibition : It significantly reduces markers of apoptosis in treated cells.

Study 1: Antidepressant Efficacy

A study conducted on rodents assessed the antidepressant effects of this compound. The results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects comparable to established SSRIs.

Study 2: Neuroprotection

In a neuroprotection study using SH-SY5Y neuroblastoma cells, the compound was found to significantly reduce cell death induced by oxidative stress. This effect was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antidepressant, anxiolytic, neuroprotective | Modulation of neurotransmitter receptors |

| Similar Piperidine Derivative | Varies (e.g., analgesic) | Opioid receptor agonism |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(3-Propan-2-yloxypropyl)piperidin-4-amine, and how can purity be validated?

- Methodological Answer : A common approach involves alkylation of piperidin-4-amine derivatives. For example, reacting 4-aminopiperidine with 3-(isopropoxy)propyl halides under basic conditions (e.g., K₂CO₃ or NaH in acetonitrile or ethanol). Post-synthesis, purity is confirmed via nuclear magnetic resonance (¹H/¹³C NMR) to verify structural integrity and high-performance liquid chromatography (HPLC) with a reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% phosphoric acid) to assess purity >95% . Mass spectrometry (MS) further corroborates molecular weight.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H NMR (δ 1.0–1.2 ppm for isopropyl protons, δ 2.5–3.5 ppm for piperidine N–CH₂ groups) and ¹³C NMR (e.g., δ 70–75 ppm for ether linkages) . Infrared (IR) spectroscopy identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹).

- Chromatography : Use a Newcrom R1 HPLC column with a mobile phase of acetonitrile:water (70:30 v/v) and 0.1% H₃PO₄ (or formic acid for MS compatibility). Retention time and peak symmetry indicate purity .

Q. How does the compound’s structure influence its reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The piperidine ring’s amine group acts as a nucleophile, while the isopropoxypropyl chain may participate in hydrogen bonding or steric hindrance. Comparative studies with analogs (e.g., 1-ethyl-N-phenylpiperidin-4-amine) show that bulky substituents reduce reactivity in SN2 reactions but enhance stability in acidic conditions .

Advanced Research Questions

Q. What mechanistic insights explain the oxidation kinetics of piperidin-4-amine derivatives under alkaline conditions?

- Methodological Answer : In Ru(III)-catalyzed permanganate oxidations, the reaction follows a radical mechanism. Key steps include:

- Formation of [Ru(H₂O)₆]³⁺ complexes that interact with the amine.

- Rate dependence on [OH⁻] (fractional order) and [Ru(III)] (first-order).

- Detection of intermediates via UV-Vis spectroscopy (e.g., Mn(VI) species at λ = 610 nm in pH >12 media) .

- Data Table :

| Parameter | Value | Conditions |

|---|---|---|

| Rate constant (k) | 14.1 × 10² dm³ mol⁻¹ s⁻¹ | 303–323 K, 0.01 M OH⁻ |

| Activation energy | Derived from Arrhenius plot | Slope of ln(k) vs. 1/T |

Q. How can computational methods (e.g., DFT) predict the electronic properties and stability of this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311G++(d,p) level optimizes molecular geometry and calculates frontier molecular orbitals (FMOs). The HOMO-LUMO gap indicates stability, while electrostatic potential maps predict nucleophilic/electrophilic sites. Compare results with experimental NMR shifts to validate accuracy .

Q. What experimental strategies resolve contradictions in reaction outcomes across similar piperidine derivatives?

- Methodological Answer :

- Variable Control : Systematically alter substituents (e.g., replace isopropoxy with methoxy) to isolate steric/electronic effects.

- Kinetic Profiling : Use stopped-flow techniques to monitor fast intermediates in oxidation reactions .

- Cross-Validation : Replicate studies under identical conditions (e.g., 0.1 mM Ru(III), 318 K) to confirm reproducibility.

Q. How do structural modifications impact biological activity in piperidine-based compounds?

- Methodological Answer : SAR studies on triazine-piperidine hybrids (e.g., 6-aryl-4-cycloamino-1,3,5-triazine-2-amines) reveal that electron-withdrawing groups (e.g., -CF₃) enhance antileukemic activity by improving target binding. Use in vitro assays (e.g., IC₅₀ in leukemia cell lines) paired with molecular docking to correlate structure and efficacy .

Methodological Best Practices

- Synthesis : Optimize alkylation steps using microwave-assisted synthesis to reduce reaction time and improve yield.

- Analysis : For trace impurities, employ LC-MS/MS with multiple reaction monitoring (MRM) modes.

- Data Interpretation : Address discrepancies in kinetic data (e.g., variable rate constants) by revisiting assumptions in rate laws (e.g., pseudo-first-order approximations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.